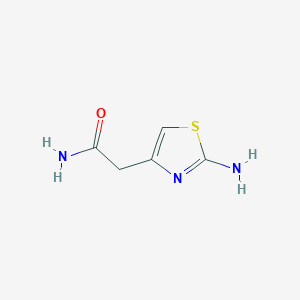

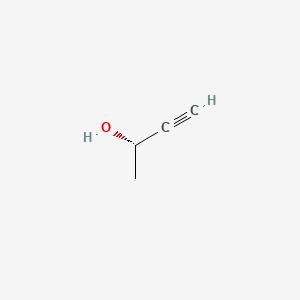

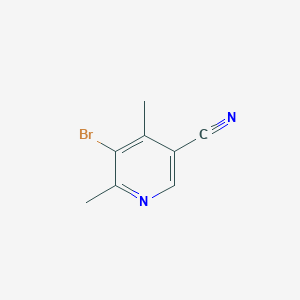

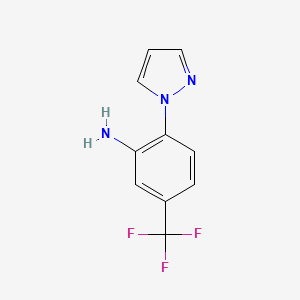

![molecular formula C9H6N2O4 B1276703 Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid CAS No. 63237-87-6](/img/structure/B1276703.png)

Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Overview

Description

Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid: is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .

Mechanism of Action

Target of Action

Similar compounds have been used in drug design for various targets, including anti-tuberculosis drugs, ep1 receptor antagonists, and kinase p38 inhibitors .

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as fluorination, to form different derivatives .

Pharmacokinetics

Similar compounds have been noted for their increased metabolic stability .

Result of Action

Derivatives of this compound have been used in the treatment of various conditions, such as asthma and post-stroke conditions .

Action Environment

It’s known that the introduction of fluorine atoms into organic molecules, a common modification in medicinal chemistry, can enhance the metabolic stability and efficacy of the resulting compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the reaction of substituted N-amino pyridinium salts with ethyl propiolate under basic conditions to form the pyrazolo[1,5-a]pyridine core, followed by hydrolysis to yield the dicarboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of high-yielding cyclization reactions and scalable hydrolysis steps. The use of water and dimethylformamide as solvents has been reported to improve the solubility of reactants and increase the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under various conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry: Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a versatile building block for the construction of various biologically active molecules .

Biology and Medicine: In the field of medicinal chemistry, this compound has shown potential as an inhibitor of certain enzymes and receptors. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties .

Industry: The compound is used in the development of new materials with specific photophysical properties. It has applications in the design of fluorescent probes and sensors .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but includes a pyrimidine ring instead of a pyridine ring.

Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern, known for its kinase inhibitory properties.

Uniqueness: Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups. This structural feature allows for diverse chemical modifications and enhances its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name |

pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)6-5-3-1-2-4-11(5)10-7(6)9(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJPZXOFRCWHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NN2C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427815 | |

| Record name | Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63237-87-6 | |

| Record name | Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research reveal about the chemoselectivity of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid reacting with thionyl chloride (SOCl2)?

A1: The research demonstrates that the reaction between this compound and SOCl2 is completely chemioselective []. This means that despite the presence of both carboxylic acid groups and the nitrogen-containing heterocycle within the molecule, SOCl2 reacts selectively with a specific functional group. While the paper doesn't explicitly state which functional group is targeted, it's likely referring to the carboxylic acid groups, as they are much more reactive towards SOCl2 than nitrogen-containing heterocycles. The study utilized Density Functional Theory (DFT) calculations to analyze the energy profiles of different reaction pathways, confirming the chemoselectivity observed experimentally [].

Q2: How does the study utilize computational chemistry to understand the reactivity of this compound?

A2: The research employs Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory to investigate the reactivity of this compound []. By analyzing conceptual DFT reactivity indices, the researchers were able to elucidate the regio- and chemoselectivity of the electrophilic chlorination reaction with SOCl2. The study explored various possible reaction pathways and calculated the associated energies, allowing them to identify the most favorable route and confirm its agreement with experimental observations []. This approach highlights the utility of computational chemistry in understanding reaction mechanisms and predicting the outcomes of chemical reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

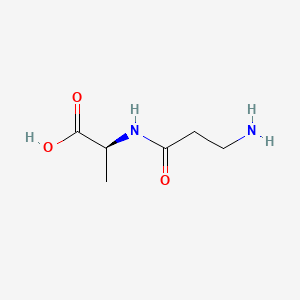

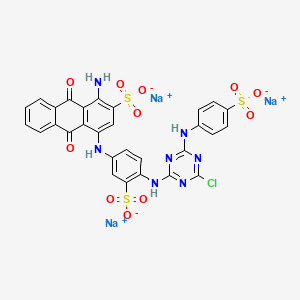

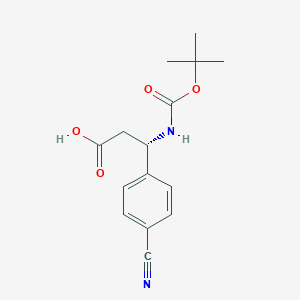

![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)